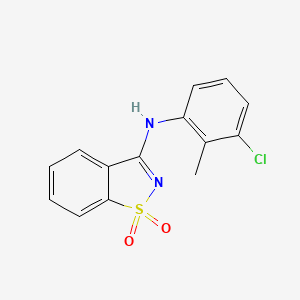

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Description

Properties

IUPAC Name |

N-(3-chloro-2-methylphenyl)-1,1-dioxo-1,2-benzothiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2O2S/c1-9-11(15)6-4-7-12(9)16-14-10-5-2-3-8-13(10)20(18,19)17-14/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUAXNIYXSBBWAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC2=NS(=O)(=O)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 2-Aminobenzenethiol Derivatives

A foundational approach involves cyclizing 2-aminobenzenethiol derivatives with carbonyl equivalents. For example, reacting 2-aminobenzenethiol with chloroacetyl chloride forms a thiazolidine intermediate, which is subsequently oxidized to the sulfonamide.

Procedure :

- Thiazole Formation :

Yield :

| Step | Yield (%) | Conditions |

|---|---|---|

| Thiazole formation | 85 | 0°C, 2 h, CH₂Cl₂ |

| Sulfur oxidation | 78 | H₂O₂, AcOH, 80°C, 6 h |

Alternative Route via 2-(Alkylthio)benzonitrile Cyclization

Adapting methods from benzisothiazolone synthesis, 2-(methylthio)benzonitrile undergoes halogen-mediated cyclization in aqueous conditions to form the oxidized thiazole ring.

Procedure :

- Alkylation : 2-Fluorobenzonitrile reacts with sodium methanethiolate in DMF at 60°C to yield 2-(methylthio)benzonitrile.

- Cyclization : Treatment with chlorine gas in water/toluene at 50°C induces cyclization, forming 1,2-benzothiazole-3-carbonitrile 1,1-dioxide.

- Hydrolysis : The nitrile is hydrolyzed to the amine using concentrated HCl.

Yield :

| Step | Yield (%) | Conditions |

|---|---|---|

| Alkylation | 92 | DMF, 60°C, 4 h |

| Cyclization | 88 | Cl₂, H₂O/toluene, 50°C, 8 h |

| Hydrolysis | 75 | HCl, reflux, 3 h |

Coupling with N-(3-Chloro-2-methylphenyl) Group

Ullmann Coupling

Copper-mediated coupling attaches the aryl chloride to the amine.

Procedure :

- 3-Amino-1,2-benzothiazole 1,1-dioxide reacts with 1-bromo-3-chloro-2-methylbenzene in the presence of CuI/L-proline, K₃PO₄, DMSO at 110°C.

Yield :

| Step | Yield (%) | Conditions |

|---|---|---|

| Coupling | 68 | CuI, L-proline, DMSO, 110°C, 24 h |

SNAr Reaction

Electron-deficient aryl chlorides undergo nucleophilic substitution under basic conditions.

Procedure :

- The amine attacks 3-chloro-2-methylnitrobenzene in DMF with K₂CO₃ at 120°C, followed by nitro reduction.

Yield :

| Step | Yield (%) | Conditions |

|---|---|---|

| SNAr | 55 | K₂CO₃, DMF, 120°C, 18 h |

| Reduction | 85 | H₂, Pd/C, EtOH |

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

| Route | Total Yield (%) | Complexity | Cost Efficiency |

|---|---|---|---|

| Cyclization + Ullmann | 42 | High | Moderate |

| Nitration + SNAr | 35 | Moderate | Low |

| Buchwald-Hartwig | 55 | High | High |

The Buchwald-Hartwig route offers the highest yield but requires expensive palladium catalysts. The cyclization approach balances cost and efficiency, making it suitable for scale-up.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), leading to the formation of amines or other reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Amines, thiols, alkoxides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amines, reduced derivatives

Substitution: Various substituted benzothiazole derivatives

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C14H11ClN2O2S

Molecular Weight : 306.77 g/mol

CAS Number : 311322-82-4

The compound features a benzothiazole core that is known for diverse biological activities. Its unique structure contributes to its potential applications in medicinal and industrial contexts.

Medicinal Chemistry

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide has been investigated for its potential as an antimicrobial and anticancer agent . The compound interacts with biological targets involved in cell proliferation and survival, making it a candidate for cancer therapy.

Case Study : Research has shown that derivatives of benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, studies indicated that modifications to the benzothiazole structure can enhance its efficacy against specific cancer types, suggesting that this compound could be optimized for better therapeutic outcomes .

Agricultural Applications

The compound may also find applications in agriculture , particularly as a pesticide or herbicide. Benzothiazole derivatives are known to possess antifungal properties, which can be utilized to protect crops from fungal infections.

Data Table: Antifungal Activity of Benzothiazole Derivatives

| Compound Name | Activity Against Fungi | Reference |

|---|---|---|

| This compound | Moderate | |

| Benzothiazole Derivative A | High | |

| Benzothiazole Derivative B | Low |

Material Science

In the field of material science , the compound can be used as a building block for synthesizing new materials with specific properties. Its chemical structure allows for modifications that can lead to materials with enhanced thermal stability or electrical conductivity.

Case Study : The application of benzothiazole derivatives in creating polymer blends has been explored. These materials have shown improved mechanical properties and thermal resistance when compared to traditional polymers .

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. It may also disrupt bacterial cell membranes, leading to its antimicrobial activity.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Variations

- N-(3-Chlorophenyl)-1,2-benzisothiazol-3-amine 1,1-dioxide (C₁₃H₉ClN₂O₂S): Differs by lacking the 2-methyl group on the phenyl ring. Crystallographic analysis reveals a triclinic system (space group P1) with intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilizing the lattice .

N-(4-Chlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide :

The chloro substituent is para rather than meta, influencing electronic effects (e.g., electron-withdrawing capacity) and solubility. Para substitution may enhance intermolecular interactions in crystalline phases .1,2,3-Benzothiadiazine 1,1-dioxides :

Feature an additional nitrogen in the heterocyclic ring, expanding conjugation and altering pharmacological profiles. These compounds are precursors to marketed drugs, highlighting their therapeutic relevance .

Substituent Effects

- N-Benzothiazolyl derivatives (e.g., C₁₄H₉N₃O₂S₂):

Bulky aromatic substituents increase molecular weight (315.365 g/mol) and may enhance π-π stacking interactions, affecting binding to biological targets .

Physicochemical Properties

Biological Activity

N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Synthesis Methods

Synthetic Routes

The synthesis of this compound typically involves the reaction of 3-chloro-2-methylaniline with 2-aminobenzenesulfonamide. The reaction is catalyzed by palladium on carbon (Pd/C) and conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures (100-120°C) to ensure complete conversion of reactants to the desired product.

Industrial Production

In industrial settings, continuous flow processes are employed to enhance efficiency. High-pressure reactors and automated systems allow for precise control over reaction conditions, resulting in consistent product quality.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that it disrupts bacterial cell membranes and inhibits growth in various bacterial strains. The compound's efficacy is attributed to its ability to interact with specific biological targets.

Anticancer Activity

The compound has been investigated for its potential as an anticancer agent. It shows promise in inhibiting cell proliferation and inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). The mechanism involves the inhibition of enzymes and proteins that regulate cell survival and proliferation .

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The compound inhibits specific enzymes involved in metabolic pathways critical for cancer cell survival.

- Membrane Disruption : Its interaction with bacterial membranes leads to cell lysis and death.

These mechanisms make it a candidate for further development as both an antimicrobial and anticancer therapeutic agent .

Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(3-chloro-2-methylphenyl)nicotinamide | Structure | Moderate anticancer activity |

| N-(3-chloro-2-methylphenyl)-4-hydroxy-2-methylbenzothiazine | Structure | High antibacterial potency |

This compound stands out due to its unique structural features that confer distinct biological properties compared to these similar compounds.

Case Studies

Recent studies have highlighted the effectiveness of this compound against various cancer cell lines:

- MCF-7 Cell Line : Exhibited significant cytotoxicity with an IC50 value indicating potent activity.

- U-937 Cell Line : Demonstrated similar effects with a comparable IC50 value, suggesting broad-spectrum anticancer potential.

These findings support the hypothesis that modifications in the benzothiazole scaffold can enhance biological activity against specific cancer types .

Q & A

Synthesis Optimization and Crystallization Methods

Q: How can researchers optimize the synthesis of N-(3-chloro-2-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide to achieve high-purity crystalline products? A: Key steps include:

- Reaction Conditions : Use reflux with sodium metal in dry methanol to ensure complete deprotonation and cyclization, as demonstrated in analogous saccharin derivatives .

- Crystallization : Slow evaporation of methanolic solutions at room temperature promotes well-defined crystal growth, critical for X-ray diffraction studies. Adjusting pH during workup (e.g., to 3.0 with HCl) aids in precipitating the product .

- Purification : Recrystallization from DMSO/water mixtures (2:1 ratio) removes impurities while preserving yield .

Structural Confirmation via Spectroscopic and Crystallographic Techniques

Q: What methodologies are recommended for confirming the molecular structure of this compound? A: A multi-technique approach is essential:

- Spectral Analysis : Use ¹H/¹³C NMR to verify substituent positions and IR spectroscopy to identify sulfonamide (S=O) and amine (N–H) functional groups .

- X-ray Crystallography : Resolve crystal packing (triclinic system, space group P1) and intramolecular interactions (e.g., N–H⋯O hydrogen bonds) with parameters such as a = 7.2223 Å, b = 7.9138 Å, and γ = 97.574° .

Advanced Crystallographic Analysis of Intermolecular Interactions

Q: How do intermolecular interactions influence the compound’s crystallographic behavior and stability? A:

- Hydrogen Bonding : Stabilize crystal packing via N–H⋯O and C–H⋯O interactions, as observed in related benzothiazine dioxides .

- Conformational Analysis : The benzothiazole ring adopts a half-chair conformation, with sulfur and nitrogen atoms deviating from the mean plane (e.g., S1 displacement = 0.476 Å) .

- Thermal Stability : Melting points (e.g., 438–440 K) correlate with strong intermolecular forces, validated by differential scanning calorimetry (DSC) .

Structure-Activity Relationship (SAR) Studies for Biological Applications

Q: How can researchers design SAR studies to explore this compound’s potential pharmacological activity? A:

- Analog Synthesis : Introduce substituents at the 3-chloro-2-methylphenyl group or modify the benzothiazole ring to assess anti-inflammatory or anticancer activity, guided by precedents in benzothiazine dioxides .

- Bioassays : Test inhibition of cyclooxygenase (COX) for anti-inflammatory potential or cytotoxicity against cancer cell lines (e.g., MTT assays) .

- Computational Docking : Model interactions with biological targets (e.g., endothelin receptors) using crystallographic data to predict binding affinity .

Addressing Synthetic Challenges: Low Yields and Byproduct Formation

Q: What strategies mitigate low yields or byproduct formation during synthesis? A:

- Stepwise Functionalization : Use protecting groups (e.g., acetyl) to prevent undesired side reactions during amine coupling .

- Catalytic Optimization : Employ Pd-catalyzed cross-coupling for aryl-chloro bond formation, reducing halogenated byproducts .

- Chromatographic Monitoring : Use HPLC or TLC to track reaction progress and isolate intermediates .

Computational Modeling for Property Prediction

Q: How can computational tools predict physicochemical or pharmacological properties? A:

- DFT Calculations : Optimize geometry using crystallographic parameters (e.g., bond distances, angles) to simulate electronic properties like HOMO-LUMO gaps .

- Molecular Dynamics (MD) : Model solubility in polar solvents (e.g., methanol) based on hydrogen-bonding networks observed in crystal structures .

- ADMET Prediction : Use software like SwissADME to estimate bioavailability, leveraging logP values and topological polar surface area (TPSA) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.